molecular formula C13H11N5S B11076527 4-(2-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

4-(2-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11076527
M. Wt: 269.33 g/mol
InChI Key: JLKQUTJUERPANB-UHFFFAOYSA-N
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Description

4-(2-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a pyrazine and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with pyrazine-2-carboxylic acid, followed by cyclization with thiourea under acidic conditions to form the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole or pyrazine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified triazole or pyrazine derivatives.

    Substitution: Halogenated or nucleophile-substituted products.

Scientific Research Applications

4-(2-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with active site residues, while the triazole and pyrazine rings can engage in non-covalent interactions, modulating the activity of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-amine
  • 4-(2-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-ol

Uniqueness

4-(2-methylphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its analogs with amine or hydroxyl groups.

Properties

Molecular Formula

C13H11N5S

Molecular Weight

269.33 g/mol

IUPAC Name

4-(2-methylphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H11N5S/c1-9-4-2-3-5-11(9)18-12(16-17-13(18)19)10-8-14-6-7-15-10/h2-8H,1H3,(H,17,19)

InChI Key

JLKQUTJUERPANB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)C3=NC=CN=C3

Origin of Product

United States

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